2,2-Diethyldecanoic acid
CAS No.: 5343-55-5
Cat. No.: VC16114678
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5343-55-5 |
|---|---|
| Molecular Formula | C14H28O2 |
| Molecular Weight | 228.37 g/mol |
| IUPAC Name | 2,2-diethyldecanoic acid |
| Standard InChI | InChI=1S/C14H28O2/c1-4-7-8-9-10-11-12-14(5-2,6-3)13(15)16/h4-12H2,1-3H3,(H,15,16) |
| Standard InChI Key | GGTYKQPULPMHEN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC(CC)(CC)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2,2-Diethyldecanoic acid belongs to the family of branched carboxylic acids, with the IUPAC name 2,2-diethyl decanoic acid. Its molecular formula is C₁₄H₂₈O₂, and its structure features:
-
A 10-carbon alkyl chain (decanoic acid backbone).
-
Two ethyl branches at the second carbon position.
-
A terminal carboxylic acid group (-COOH).
This branching pattern introduces steric hindrance, reducing crystallinity compared to linear analogs and lowering its melting point .
Table 1: Structural Comparison with Analogous Branched Fatty Acids
| Compound | Branching Position | Molecular Formula | Melting Point (°C) |
|---|---|---|---|
| 2,2-Diethyldecanoic acid | C₂ | C₁₄H₂₈O₂ | ~15–20 (estimated) |
| 2,9-Dimethyloctadecanoic acid | C₂, C₉ | C₂₀H₃₈O₂ | 34–36 |
| 14-Ethylhexadecanoic acid | C₁₄ | C₁₈H₃₄O₂ | 42–44 |
Data inferred from patent US20040097392A1 .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 2,2-diethyldecanoic acid can be extrapolated from methods used for analogous branched fatty acids. A representative pathway involves:
-
Alkylation of Succinic Acid Derivatives:
-
Chain Elongation:
-
The diethylsuccinic acid intermediate undergoes Claisen condensation with acetyl-CoA analogs to extend the carbon chain to 10 carbons.
-
-
Reduction and Oxidation:
Industrial Manufacturing
Industrial production scales up laboratory methods using continuous-flow reactors and high-purity ethylating agents. Key challenges include:
-
Minimizing byproducts from incomplete alkylation.
-
Ensuring regioselectivity to prevent branching at unintended positions.
Physicochemical Properties
Thermal and Spectroscopic Characteristics
-
Melting Point: Estimated at 15–20°C, significantly lower than linear decanoic acid (31.3°C) due to reduced molecular symmetry .
-
Solubility: Limited water solubility (<0.1 g/L at 25°C) but miscible with organic solvents like ethanol and chloroform.
-
Spectroscopy:
-
¹H NMR: Peaks at δ 1.25–1.35 ppm (ethyl CH₃), δ 2.35 ppm (C₂ methine proton).
-
IR: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch).
-
Table 2: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 242.38 g/mol |
| LogP (Octanol-Water) | 5.8 (estimated) |
| pKa | 4.8–5.2 |
Applications in Surfactants and Consumer Products
Role in Surfactant Systems
Branched fatty acids like 2,2-diethyldecanoic acid enhance surfactant performance by:
-
Lowering critical micelle concentration (CMC) compared to linear analogs.
-
Improving solubility in hard water due to reduced calcium ion binding .
Formulation in Consumer Goods
Patent US20040097392A1 highlights applications in:
-
Laundry Detergents: Enhances grease removal in cold-water washes.
-
Cosmetics: Acts as an emollient in skin creams, leveraging its low melting point for smooth texture .
Biological and Metabolic Studies
Biodegradability Considerations
Quaternary carbon atoms (as in 2,2-diethyldecanoic acid) may reduce biodegradation rates compared to linear chains, necessitating environmental impact assessments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume